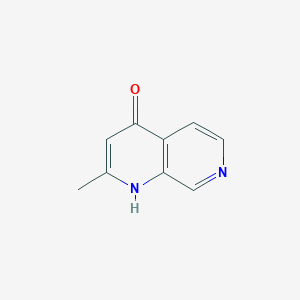

2-Methyl-1,7-naphthyridin-4(1H)-one

Description

2-Methyl-1,7-naphthyridin-4(1H)-one is a heterocyclic compound featuring a bicyclic naphthyridine core with a methyl substituent at position 2 and a ketone group at position 2. Its structure is characterized by two nitrogen atoms in the 1,7-positions, which confer unique electronic and steric properties.

Propriétés

IUPAC Name |

2-methyl-1H-1,7-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-4-9(12)7-2-3-10-5-8(7)11-6/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUQWOFUYVFZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70486135 | |

| Record name | 4-hydroxy-2-methyl-[1,7]-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51551-28-1 | |

| Record name | 4-hydroxy-2-methyl-[1,7]-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,7-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with acetic anhydride, followed by cyclization to form the naphthyridinone core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-1,7-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-N-oxides, while reduction can produce dihydronaphthyridines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research indicates that naphthyridine derivatives, including 2-methyl-1,7-naphthyridin-4(1H)-one, exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer progression, making them potential candidates for cancer therapeutics. For instance, naphthyridine derivatives have shown efficacy against gastrointestinal stromal tumors (GIST) that are resistant to conventional treatments like imatinib and sunitinib .

Bronchodilatory Effects

The compound has also been associated with bronchodilatory effects. Studies on related naphthyridine compounds have demonstrated their ability to inhibit bronchial constriction induced by histamine, suggesting potential use as bronchodilators in treating respiratory conditions like asthma . These compounds exhibit a lower chronotropic effect compared to existing bronchodilators, which may reduce the risk of cardiovascular side effects.

Antiviral Properties

Naphthyridine derivatives are being explored for their antiviral activities, particularly against hepatitis C virus (HCV). Their structural characteristics allow them to interact with viral proteins, potentially inhibiting viral replication .

Pharmacological Applications

Kinase Inhibitors

Naphthyridines are recognized as effective scaffolds for developing kinase inhibitors. The structural diversity of these compounds allows for modifications that can enhance selectivity and potency against specific kinases implicated in various diseases, including cancer and inflammatory disorders .

Neuroprotective Effects

Some studies suggest that naphthyridine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems. This application is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .

Material Science

Functional Materials

The unique properties of naphthyridines allow them to be utilized in creating novel materials for electronic applications. Their ability to form stable complexes with metal ions can be exploited in the development of conductive polymers and other advanced materials .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Methyl-1,7-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-methyl-1,7-naphthyridin-4(1H)-one and related compounds:

Activité Biologique

2-Methyl-1,7-naphthyridin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure containing nitrogen atoms. Its chemical formula is , and it has been studied for various pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines, including this compound, exhibit potent antimicrobial properties. A study highlighted the effectiveness of naphthyridine derivatives against various bacterial strains, including multidrug-resistant strains. The introduction of specific substituents significantly enhanced their antibacterial activity compared to standard antibiotics like ciprofloxacin .

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | |

| 7-(1-Aminocyclopropyl)-6-fluoro-4-oxo-1,8-naphthyridine | Multidrug-resistant Streptococcus pneumoniae |

Anticancer Activity

The compound has shown promise in cancer research. Derivatives have been synthesized and evaluated for their ability to inhibit specific cancer cell lines. For instance, certain naphthyridine derivatives demonstrated low micromolar activity against breast cancer cell lines (SKBr3) and were identified as potential inhibitors for various kinases involved in cancer progression .

Inhibition of Enzymatic Activity

Naphthyridine derivatives have been investigated for their ability to inhibit enzymes such as phosphodiesterases (PDEs) and protein kinases. These enzymes play crucial roles in cellular signaling pathways, making them attractive targets for drug development. The structure-activity relationship studies have revealed that modifications at specific positions on the naphthyridine ring can enhance inhibitory potency .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Studies : In vitro studies demonstrated that certain naphthyridine derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

- Antimicrobial Efficacy : A comparative study showed that modified naphthyridines had superior antibacterial efficacy against resistant strains compared to traditional antibiotics. This finding supports the potential use of these compounds in treating infections caused by resistant bacteria .

Research Findings

Recent research has focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. The following findings summarize key insights:

- Synthesis Techniques : Various synthetic routes have been developed to produce naphthyridine derivatives with improved yields and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored .

- Biological Evaluation : Comprehensive biological evaluations have been conducted to assess the efficacy and safety profiles of these compounds in preclinical models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1,7-naphthyridin-4(1H)-one?

- Methodological Answer : The compound can be synthesized via cyclization reactions using diphenyl ether (Ph2O) under reflux conditions. For example, a mixture of precursors yields this compound (75% yield) alongside its 1,5-isomer . Optimization of reaction time (e.g., 1 hour) and purification protocols (e.g., chromatography) are critical to isolate the desired isomer.

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : Distinct signals for the methyl group (δ ~2.5 ppm) and the lactam carbonyl (δ ~165 ppm in <sup>13</sup>C NMR).

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C9H8N2O).

- X-ray Crystallography (if applicable): Used to resolve bond lengths and angles, as demonstrated for analogous naphthyridinones .

Q. What are the key reactivity patterns of the 4(1H)-one moiety in this compound?

- Methodological Answer : The lactam group undergoes halogenation (e.g., with POCl3 or POBr3) to form chloro- or bromo-derivatives. For instance, 1,7-naphthyridin-4(1H)-one reacts with POCl3 at 95°C for 90 minutes to yield 4-chloro-1,7-naphthyridine (60% yield) . Similar conditions apply to methyl-substituted derivatives.

Advanced Research Questions

Q. How can functional groups be introduced at specific positions on the naphthyridinone core?

- Methodological Answer :

- Nitration : Treating the parent compound with 72% HNO3 under reflux introduces nitro groups at position 3 (74% yield) .

- Amination : Reduction of nitro derivatives (e.g., using Raney Ni/H2 in MeOH) yields amino-substituted analogs (75% yield) .

- Amidation : Carboxylic acid derivatives (e.g., 6,8-dimethyl-4-oxo-1,7-naphthyridine-3-carboxylic acid) react with amines via carbonyl diimidazole (CDI) activation to form amides (50% yield) .

Q. What strategies are effective for resolving contradictions in reported synthesis yields?

- Methodological Answer : Discrepancies in yields (e.g., nitration yields ranging from 21% to 74% ) arise from reaction conditions. Systematic optimization involves:

- Catalyst Screening : Testing alternative catalysts (e.g., H2SO4 vs. mixed acid systems).

- Temperature/Time Gradients : Identifying optimal thermal profiles (e.g., 95°C for 1 hour vs. prolonged reflux).

- Post-Reaction Analysis : Using HPLC or LC-MS to detect side products (e.g., over-nitrated or oxidized species).

Q. How is computational modeling applied to study electronic properties or reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electron density distribution, aiding in understanding regioselectivity (e.g., why nitration favors position 3 ).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., diphenyl ether’s role in cyclization ).

- Docking Studies : Evaluates potential bioactivity by modeling interactions with biological targets (e.g., enzyme active sites).

Q. What role does this compound play in developing bioactive molecules?

- Methodological Answer : As a scaffold, it serves as a precursor for:

- Antimicrobial Agents : Functionalization with amino or halogen groups enhances binding to bacterial topoisomerases .

- Kinase Inhibitors : Methyl and carbonyl groups participate in hydrophobic and hydrogen-bonding interactions with ATP-binding pockets.

- Probes for Chemical Biology : Isotopic labeling (e.g., <sup>13</sup>C-methyl) tracks metabolic pathways in cell-based assays.

Data Contradiction Analysis

- Example : Nitration yields vary significantly (21% vs. 74%) depending on acid concentration and temperature . Contradictions may stem from:

- Impurity Profiles : Unoptimized starting material purity.

- Competing Pathways : Over-oxidation or ring-opening under harsh conditions.

- Resolution : Replicate experiments with controlled variables (e.g., degassed solvents, inert atmosphere) and characterize intermediates via in-situ IR or NMR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.